molecular formula C10H7F3O3 B13583169 Methyl 3-(trifluoroacetyl)benzoate CAS No. 62263-11-0

Methyl 3-(trifluoroacetyl)benzoate

Cat. No.: B13583169
CAS No.: 62263-11-0
M. Wt: 232.16 g/mol
InChI Key: KWSFXFPEWHJDFF-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoroacetyl)benzoate: is an organic compound with the molecular formula C10H7F3O3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a trifluoroacetyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Side-Chain Chlorination and Fluorination:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • Methyl 3-(trifluoroacetyl)benzoate can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.
  • Oxidation and Reduction Reactions:

    • The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: This compound is structurally similar but lacks the acetyl group. .

    Methyl 4-(trifluoromethyl)benzoate: Another similar compound with the trifluoromethyl group in the para position.

Uniqueness:

Biological Activity

Methyl 3-(trifluoroacetyl)benzoate is an organic compound characterized by its unique trifluoroacetyl group attached to a benzoate structure. This compound has garnered attention in medicinal chemistry and agrochemical research due to its enhanced biological activity, attributed to the presence of fluorine atoms which increase lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, suggesting that this compound may also possess this capability.
  • Antimicrobial Properties : Studies indicate that derivatives of this compound may have antimicrobial effects, making them suitable candidates for further investigation in infectious disease contexts.
  • Enzyme Inhibition : The trifluoromethyl group enhances interactions with biological targets, potentially leading to increased efficacy as enzyme inhibitors. This aspect is particularly relevant for drug development.

Interaction Studies

Studies have demonstrated that this compound interacts favorably with various enzymes and receptors. For instance, the binding affinity of similar compounds has been shown to inhibit specific metabolic enzymes, indicating potential therapeutic applications.

Case Studies

  • Anti-inflammatory Activity : A study evaluating the anti-inflammatory properties of trifluoromethyl-substituted benzoates found that these compounds significantly reduced pro-inflammatory cytokine production in vitro. This suggests that this compound could be effective in treating inflammatory diseases .
  • Antimicrobial Efficacy : In another study, derivatives of this compound were tested against various bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of related compounds:

Compound NameStructure TypeUnique Features
Methyl 2-(trifluoroacetyl)benzoateAromatic esterDifferent position of trifluoroacetyl group
Methyl 4-[(trifluoroacetyl)amino]benzoateAromatic amideContains an amino group which alters biological activity
Methyl 3,5-bis(trifluoromethyl)benzoateAromatic esterContains two trifluoromethyl groups enhancing lipophilicity
Methyl 4-(trifluoromethyl)benzoateAromatic esterSubstituted at para position affecting reactivity
Methyl 3,5-dibromo-2-(trifluoroacetamido)benzoateHalogenated aromaticIncorporates bromine atoms influencing stability

Properties

CAS No.

62263-11-0

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

methyl 3-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5H,1H3

InChI Key

KWSFXFPEWHJDFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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